BenchChemオンラインストアへようこそ!

octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride

Salt selection Solid-state properties Assay-ready formulation

Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride (CAS 1384431-35-9) is the hydrochloride salt of a fully saturated bicyclic lactam belonging to the 5-azaphthalimide (pyrrolo[3,4-c]pyridine-1,3-dione) structural class. With molecular formula C₇H₁₁ClN₂O₂, molecular weight 190.63 g/mol, and an MDL number MFCD22196604, the compound is supplied as a racemic mixture bearing two undefined stereocenters at positions 3a and 7a.

Molecular Formula C7H11ClN2O2
Molecular Weight 190.63
CAS No. 1384431-35-9
Cat. No. B2740098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride
CAS1384431-35-9
Molecular FormulaC7H11ClN2O2
Molecular Weight190.63
Structural Identifiers
SMILESC1CNCC2C1C(=O)NC2=O.Cl
InChIInChI=1S/C7H10N2O2.ClH/c10-6-4-1-2-8-3-5(4)7(11)9-6;/h4-5,8H,1-3H2,(H,9,10,11);1H
InChIKeyTXXYBPKPUWKNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione Hydrochloride (CAS 1384431-35-9): Chemical Identity, Class, and Procurement-Relevant Profile


Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride (CAS 1384431-35-9) is the hydrochloride salt of a fully saturated bicyclic lactam belonging to the 5-azaphthalimide (pyrrolo[3,4-c]pyridine-1,3-dione) structural class [1]. With molecular formula C₇H₁₁ClN₂O₂, molecular weight 190.63 g/mol, and an MDL number MFCD22196604, the compound is supplied as a racemic mixture bearing two undefined stereocenters at positions 3a and 7a [1]. Vendor specifications from Fluorochem report a purity of 98%, a computed LogP of −1.71, and an Fsp³ (fraction of sp³-hybridized carbons) of 0.714, classifying it as a highly three-dimensional, sp³-rich heterocyclic building block . The compound serves as the unsubstituted parent scaffold for a series of N-substituted derivatives with demonstrated analgesic and sedative pharmacological activity, making it a strategic intermediate for medicinal chemistry programs targeting CNS indications [1].

Why Generic Substitution of Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione Hydrochloride (CAS 1384431-35-9) with In-Class Analogs Carries Scientific Risk


Within the pyrrolo[3,4-c]pyridine-1,3-dione family, subtle structural variations—salt form, saturation state, stereochemistry, and N-substitution—produce large differences in physicochemical properties, reactivity, and biological readout that preclude casual interchange. The hydrochloride salt (CAS 1384431-35-9) exhibits distinct aqueous solubility, storage stability, and melting behaviour compared to the free base (CAS 1206186-90-4), directly affecting formulation and assay reproducibility [1]. The fully saturated octahydro scaffold confers an Fsp³ of 0.714, whereas the aromatic parent 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 4664-01-1) has Fsp³ ≈ 0, altering molecular shape, conformational flexibility, and target engagement profiles [1]. Critically, the stereochemical ambiguity of CAS 1384431-35-9 (undefined stereocenters) distinguishes it from the enantiomerically defined cis-racemate (CAS 2089245-60-1), which is essential for chiral-specific synthetic applications [1]. Furthermore, published pharmacological structure–activity relationship (SAR) studies on N-substituted derivatives demonstrate that even minor modifications to this scaffold shift analgesic ED₅₀ values from 3.25 mg/kg to 19.2 mg/kg in the writhing test—a nearly 6-fold potency range [2]. Substituting the unsubstituted parent scaffold with an N-alkylated or partially unsaturated analog therefore risks invalidating SAR hypotheses and confounding biological data interpretation.

Quantitative Differentiation Evidence for Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione Hydrochloride (CAS 1384431-35-9) Versus Closest Analogs


Hydrochloride Salt vs. Free Base: Molecular Weight, Stability, and Handling Differentiation

The hydrochloride salt form (CAS 1384431-35-9) differs from the free base octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione (CAS 1206186-90-4) by the addition of one equivalent of HCl, increasing the molecular weight from 154.17 to 190.63 g/mol . The salt exhibits a reported melting point of 271–273 °C [1], whereas the free base melting point is not consistently reported across vendors, suggesting the salt provides superior crystallinity and batch-to-batch consistency. Storage requirements differ materially: the HCl salt requires sealed, dry conditions at 2–8 °C , while the free base is typically stored at ambient temperature. Computed aqueous solubility for the salt is 9.29 mg/mL (ALOGPS) with DMSO solubility of 2 mg/mL [2], providing quantitative benchmarks for biological assay preparation that are absent from free base vendor documentation.

Salt selection Solid-state properties Assay-ready formulation Building block procurement

Fully Saturated Octahydro Scaffold vs. Aromatic Parent: sp³ Fraction and Drug-Like Property Space

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbon atoms) of 0.714, as reported in the Fluorochem technical datasheet . This value places it in the sp³-rich region of chemical space favored by contemporary medicinal chemistry for improved clinical success rates. By contrast, the aromatic parent scaffold 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 4664-01-1) has an Fsp³ of 0, being a fully unsaturated heteroaromatic system [1]. The octahydro scaffold further benefits from a low computed LogP of −1.71 and topological polar surface area (TPSA) of 58.2 Ų, with 3 hydrogen bond donors and 3 hydrogen bond acceptors . Together, these parameters position the compound favorably within oral drug-like property space (Lipinski compliance) while the three-dimensional shape conferred by saturation enhances the potential for selective target engagement in fragment-based and structure-based drug design campaigns.

sp3-rich scaffold Fragment-based drug discovery Physicochemical property optimization Lead-likeness

Parent Scaffold for Analgesic Derivatives: Class-Level Potency Benchmarking Against Aspirin and Morphine

The octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione scaffold serves as the unsubstituted core for a series of N-alkoxyaryl-piperazine derivatives with demonstrated in vivo analgesic activity. In the mouse writhing test, eight N-substituted imides (compounds 8–15) derived from this core exhibited ED₅₀ values ranging from 3.25 to 19.2 mg/kg (i.p.), all surpassing aspirin (ED₅₀ = 39.15 mg/kg), with two derivatives (compound 9: ED₅₀ = 3.25 mg/kg; compound 11: ED₅₀ = 3.67 mg/kg) achieving potency comparable to morphine (ED₅₀ = 2.44 mg/kg) [1]. In the hot plate test, compound 9 prolonged nociceptive latency by 105%, 102%, and 55% at doses of 300, 150, and 75 mg/kg, respectively [1]. Acute toxicity assessment revealed LD₅₀ > 2000 mg/kg for seven of eight derivatives, with a therapeutic index (LD₅₀/ED₅₀) of approximately 408 for compound 9, substantially wider than that of morphine (~57) or aspirin (~40) [1]. All eight derivatives additionally demonstrated statistically significant inhibition of spontaneous locomotor activity and two prolonged thiopental-induced sleep, confirming sedative properties [1].

Analgesic SAR CNS drug discovery In vivo pharmacology Scaffold hopping

Undefined (Racemic) Stereochemistry vs. Defined cis-Racemate: Synthetic Flexibility and Procurement Cost Differentiation

CAS 1384431-35-9 is supplied as the racemic mixture with two undefined stereocenters at positions 3a and 7a (PubChem undefined atom stereocenter count = 2) [1]. This contrasts with CAS 2089245-60-1, the enantiomerically resolved cis-racemate, rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, which carries defined cis relative stereochemistry . The undefined stereochemistry of CAS 1384431-35-9 makes it the more economical choice for early-stage exploratory chemistry, diversity-oriented synthesis, and reactions where stereochemistry is not a critical outcome determinant. The defined cis-racemate (CAS 2089245-60-1) is preferable for stereospecific transformations, chiral SAR studies, and crystallography. Both forms share identical molecular formula (C₇H₁₁ClN₂O₂) and molecular weight (190.63 g/mol) and are offered at comparable purity levels (95–98%), but the undefined form is listed by a wider range of suppliers, enhancing procurement accessibility .

Stereochemistry Racemic synthesis Chiral resolution Building block procurement

Stability Profile: pH-Dependent Degradation Liability and Photolability of the Pyrrolo[3,4-c]pyridine-1,3-dione Core

Forced degradation studies conducted on three pyrrolo[3,4-c]pyridine-1,3-dione derivatives according to ICH guidelines established that this compound class is photolabile, extremely unstable in alkaline medium, labile in acidic medium, and stable only in neutral medium [1]. Sensitivity to oxidizing agents was structure-dependent, with shortening of the aliphatic side chain increasing susceptibility to both hydrolytic and oxidative degradation [1]. Photodegradation products were characterized by HPLC-DAD, HPLC/MS, UV, and IR spectrometry, revealing degradation targeted at cleavage of the pyrrolo[3,4-c]pyridine-1,3-dione ring, piperazine, and/or tetrahydroisoquinoline moieties [1]. While these data were generated on N-substituted derivatives, the core imide ring system—which is common to the unsubstituted parent hydrochloride—is the primary site of hydrolytic and photolytic instability. This class-level stability profile informs proper handling, storage, and analytical method development for the parent compound.

Forced degradation Stability-indicating assays Formulation development Analytical quality control

Vendor Purity Specification Landscape: 95% vs. 98% Minimum Purity and Its Impact on Downstream Synthetic Yield

The target compound is commercially available from multiple reputable suppliers with two distinct purity tiers. Fluorochem (Cat. F649127), ChemScene (Cat. CS-0230454), and Leyan (Cat. 1301124) supply the compound at ≥98% purity . Enamine (Cat. EN300-104029) and AKSci (Cat. 6241DV) supply at ≥95% purity [1]. The 3% purity differential, while seemingly modest, translates to a maximum impurity burden that is 2.5-fold higher in the 95% product (5% vs. 2% maximum total impurities). For use as a synthetic intermediate in multi-step sequences—particularly those employing stoichiometric coupling partners—this impurity differential can propagate through subsequent steps, affecting isolated yields and complicating purification. The 98%-grade product is recommended for late-stage intermediate synthesis and biological assay preparation, while the 95%-grade product is suitable for early exploratory chemistry and route scouting.

Vendor qualification Purity specification Synthetic intermediate quality Procurement quality assurance

Validated Application Scenarios for Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione Hydrochloride (CAS 1384431-35-9) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of N-Substituted Analgesic Candidates via the 5-Azaphthalimide Scaffold

The unsubstituted octahydro-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride serves as the key synthetic intermediate for constructing N-alkoxyaryl-piperazine derivatives with validated in vivo analgesic activity. Published SAR demonstrates that N-substitution of this scaffold yields compounds with writhing test ED₅₀ values of 3.25–19.2 mg/kg, exceeding aspirin (39.15 mg/kg) and, in two cases, matching morphine potency (2.44 mg/kg) [1]. The hydrochloride salt form is preferred for these alkylation and Mannich reactions due to its defined stoichiometry and solubility characteristics [1]. Laboratories pursuing novel non-opioid analgesic candidates should procure the 98%-purity grade (Fluorochem F649127 or ChemScene CS-0230454) to minimize impurity interference in biological assay readouts .

Fragment-Based Drug Discovery: sp³-Rich Bicyclic Building Block for Library Construction

With an Fsp³ of 0.714, TPSA of 58.2 Ų, LogP of −1.71, and molecular weight of 190.63 g/mol, the compound occupies a favorable region of fragment-like property space [1]. The three hydrogen bond donors (imide NH + secondary amine) and three hydrogen bond acceptors (two carbonyls + amine nitrogen) provide multiple vectors for target engagement. The fully saturated scaffold offers conformational rigidity distinct from flat aromatic fragments, enhancing the probability of identifying selective binding interactions in fragment screens [1]. Procurement of the HCl salt ensures water solubility of 9.29 mg/mL for fragment soaking and biochemical assay preparation .

Analytical Method Development and Stability-Indicating Assay Validation

Forced degradation studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives provide a validated stability framework for analytical method development: the core scaffold is photolabile, unstable in alkaline and acidic conditions, and stable only in neutral medium [1]. The hydrochloride salt, with its defined melting point of 271–273 °C , serves as a reference standard for HPLC purity method development, thermal analysis (DSC/TGA), and solid-state characterization. Laboratories developing stability-indicating methods for pyrrolo[3,4-c]pyridine-based drug candidates should use the 98%-purity grade as a system suitability reference.

Chemical Biology: Tool Compound Scaffold for CNS Target Deconvolution

The demonstrated CNS activity of N-substituted derivatives—including statistically significant inhibition of spontaneous locomotor activity and prolongation of thiopental-induced sleep—positions this scaffold as a privileged chemotype for probing CNS targets [1]. The parent hydrochloride can be functionalized with affinity tags, fluorescent probes, or photoaffinity labels for target identification studies, leveraging the secondary amine as a site for chemoselective conjugation. The undefined stereochemistry of CAS 1384431-35-9 is well-suited to initial exploratory probe synthesis, with subsequent chiral resolution deferred to hit validation stages [2].

Quote Request

Request a Quote for octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.